molecular formula C10H20N2O4 B1591581 Boc-aza-L-leucine CAS No. 94778-71-9

Boc-aza-L-leucine

Cat. No.: B1591581
CAS No.: 94778-71-9
M. Wt: 232.28 g/mol
InChI Key: VCDQZVYJKDSORW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-aza-L-leucine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an aza modification, where a carbon atom in the leucine backbone is replaced by nitrogen. This structural alteration confers unique physicochemical properties, making it valuable in peptide synthesis and drug design. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling, while the aza modification may influence hydrogen bonding, steric effects, and conformational stability compared to natural leucine.

Properties

IUPAC Name

(2S)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQZVYJKDSORW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592156
Record name N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94778-71-9
Record name N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Peptide Synthesis

Boc-aza-L-leucine is frequently utilized in peptide synthesis due to its ability to introduce specific functionalities into peptides. Its incorporation can enhance the stability and bioactivity of peptides, making it valuable in drug development.

  • Stability Enhancement : The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides.
  • Bioactivity Modulation : Studies have shown that peptides containing this compound exhibit improved binding affinities to target proteins, which is crucial for therapeutic efficacy.

Drug Development

This compound has been explored as a potential candidate for drug development, particularly in the context of targeting specific biological pathways.

  • Inhibition of Protein Interactions : Research indicates that this compound can disrupt protein-protein interactions, which is significant in diseases where such interactions play a crucial role, such as cancer and neurodegenerative disorders. For example, its use in designing inhibitors for oncogenic pathways has shown promising results in preclinical studies.

Biochemical Research

The compound is also instrumental in biochemical research for studying metabolic pathways involving branched-chain amino acids (BCAAs).

  • Metabolic Studies : this compound serves as a useful tool in tracing metabolic pathways involving leucine and its derivatives. Its incorporation into experimental designs has provided insights into leucine metabolism and its effects on cellular processes such as autophagy and protein synthesis.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study 1Peptide SynthesisDemonstrated that peptides containing this compound had enhanced stability compared to those without it.
Study 2Drug DevelopmentReported that this compound derivatives effectively inhibited specific protein interactions relevant to cancer therapy.
Study 3Metabolic PathwaysShowed that this compound could modulate metabolic responses in cell lines, affecting autophagy regulation through mTOR pathways.

Mechanism of Action

The mechanism by which Boc-aza-L-leucine exerts its effects depends on its specific application. In peptide synthesis, it acts as a substrate for enzymatic or chemical reactions to form peptide bonds. The azide group can be used as a handle for click chemistry reactions, allowing for the conjugation of various biomolecules.

Molecular Targets and Pathways Involved:

  • Peptide Synthesis: The free amino group of this compound is targeted for peptide bond formation.

  • Click Chemistry: The azide group participates in click chemistry reactions, targeting specific biomolecules for conjugation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Boc-aza-L-leucine and its analogs:

Property This compound Boc-L-leucine N-α-Boc-L-6-hydroxynorleucine
CAS Number Not reported 13139-15-6 77611-37-1
Molecular Formula C₁₀H₁₈N₂O₄ (hypothetical) C₁₁H₂₁NO₄ C₁₁H₂₁NO₅
Molecular Weight ~230.26 (estimated) 231.292 247.29
Functional Modifications Aza (N substitution) None Hydroxyl group on side chain
Solubility Likely polar due to aza-N Moisture-sensitive; organic solvents Increased hydrophilicity due to -OH
Applications Peptide mimics, enzyme inhibition Peptide synthesis Hydrophilic peptide engineering

Key Differences:

  • This could enhance its utility in creating peptidomimetics or protease-resistant peptides .
  • Hydrophilicity: N-α-Boc-L-6-hydroxynorleucine’s hydroxyl group increases water solubility, whereas this compound’s aza-N may introduce polarity without significantly affecting hydrophobicity .
  • Synthetic Challenges: Aza-amino acids often require specialized coupling conditions due to reduced nucleophilicity of the amine group, unlike Boc-L-leucine, which is compatible with standard peptide synthesis protocols .

Research Findings and Gaps

While Boc-L-leucine and its hydroxylated analog are well-characterized, this compound remains understudied. Key inferences from existing literature include:

  • Stability: Boc-L-leucine is stable at -20°C in powder form but hygroscopic, necessitating anhydrous handling .
  • Biological Activity: Aza-amino acids are known to mimic natural amino acids while resisting enzymatic degradation, a property leveraged in antimicrobial and anticancer agents. For example, aza-leucine derivatives inhibit leucine-specific enzymes in pathogens .
  • Spectral Characterization : As emphasized in analytical guidelines (), future studies must include NMR, IR, and mass spectrometry data to confirm this compound’s structure and purity, addressing current literature gaps.

Chemical Reactions Analysis

Radical-Based Functionalization

Radical chemistry enables modifications to the azide or backbone. A notable example involves photoredox-mediated glycosylation:

Reaction Conditions Reagents/Catalysts Products Reference
Glycosyl radical additionBlue light, Hantzsch ester (HE)Glycosyl RAEs, Ru(bpy)₃²⁺C-Glyco-α-amino acid derivatives

Key steps:

  • Radical Generation : Photoinduced electron transfer (PET) between HE and glycosyl redox-active esters (RAEs) generates glycosyl radicals.

  • Addition to Imine : The radical adds to α-imino ester intermediates, forming stereocontrolled C-glycosidic bonds.

  • Termination : Hydrogen atom transfer (HAT) yields stable products.

This method achieves high enantioselectivity (up to 99% ee) and broad substrate tolerance, enabling modular synthesis of glycopeptide analogs .

Deprotection and Substitution Reactions

The Boc group is cleaved under acidic conditions, exposing the free amino group for further coupling:

Reaction Conditions Reagents Outcome Reference
Boc removalTrifluoroacetic acid (TFA), dichloromethaneTFA (20–50% v/v)Free amino group exposure
  • Mechanism : Protonation of the Boc carbonyl oxygen followed by tert-butyl carbocation elimination.

  • Applications : Enables sequential peptide synthesis or conjugation to biomolecules .

Enzymatic Modifications

Engineered phenylalanine ammonia lyases (PALs) catalyze β-branching in aromatic α-amino acids, though direct evidence for Boc-aza-L-leucine remains limited. Mutants like L256V enhance steric accommodation for β-substituted substrates .

Comparative Reaction Metrics

Reaction Type Rate Acceleration Stereoselectivity Functional Group Tolerance
HydrogenationModerateN/AHigh (azide-specific)
Photoredox glycosylationHighExcellent (up to 99% ee)Moderate
Acidic deprotectionRapidN/AHigh

Preparation Methods

Overview of Boc Protection in Amino Acid Synthesis

The Boc group is widely used to protect amino groups during amino acid modification to prevent unwanted side reactions, particularly during esterification or peptide coupling. The general method involves reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) under alkaline conditions to form the Boc-protected amino acid.

Boc Protection of Aza-Amino Acids: General Methodology

For Boc-aza-L-leucine, the preparation typically follows a similar strategy to other Boc-protected amino acids, with modifications to accommodate the aza moiety:

  • Alkaline Adjustment: The starting aza-L-leucine is dissolved in water and adjusted to an alkaline pH (≥12) using sodium hydroxide or sodium carbonate. This deprotonates the amino group, making it more nucleophilic for Boc protection.

  • Stepwise Addition of (Boc)2O: The di-tert-butyl dicarbonate is added in batches to the alkaline solution to react with the amino group, forming the Boc-protected compound. The reaction is typically maintained for several hours with controlled temperature and stirring to ensure high conversion.

  • Extraction and Purification: After completion, impurities are removed by repeated extraction using organic solvents such as ethyl acetate or sherwood oil. The aqueous phase is acidified to pH 1-3 with hydrochloric acid to facilitate extraction of the Boc-protected product into the organic layer. The organic layer is washed to neutrality, dried over anhydrous sodium sulfate, and concentrated.

  • Crystallization: The concentrated product is crystallized using solvents such as petroleum ether or sherwood oil to obtain purified this compound.

This approach is adapted from methods used for Boc-protection of related amino acids like Boc-L-proline, which have been optimized for industrial scalability and high yield (up to ~93.5%) with low environmental impact.

Specific Considerations for this compound Preparation

While direct literature on this compound is limited, preparation methods can be inferred from analogous amino acid derivatives:

Alternative Esterification Approaches Relevant to this compound

In addition to Boc protection, esterification of amino acids is often necessary in synthesis. Recent advances in microwave-assisted esterification provide rapid and efficient alternatives to classical methods, which may be applicable to this compound derivatives:

  • Microwave-Assisted Esterification: Utilizes microwave irradiation to accelerate esterification reactions of amino acids with alcohols under acidic catalysis (e.g., p-toluene sulfonic acid). This method improves reaction rates and selectivity while reducing hazardous reagent use.

  • Flow Microwave Reactors: Scale-up of microwave-assisted esterification has been demonstrated using flow reactors, enabling continuous production with controlled temperature and reaction time.

  • Avoidance of Toxic Solvents: New methods avoid toxic solvents like toluene, using safer alcohols such as n-butanol, which also form azeotropes with water to facilitate esterification.

These techniques, while focused on esterification, complement Boc protection steps by providing efficient routes to protected amino acid esters, which could be adapted for this compound synthesis.

Summary Table of Preparation Steps for this compound

Step No. Process Step Conditions/Details Purpose/Outcome
1 Alkaline Adjustment Dissolve aza-L-leucine in water; adjust pH ≥12 with NaOH or Na2CO3 Deprotonate amino group for Boc protection
2 Boc Protection Add (Boc)2O in batches; stir at controlled temperature for several hours Formation of Boc-protected aza-L-leucine
3 Extraction of Impurities Extract with sherwood oil or ethyl acetate; acidify aqueous phase to pH 1-3 with HCl; re-extract Remove impurities and isolate product
4 Washing and Drying Wash organic layer to neutrality with salt solution; dry over anhydrous sodium sulfate Purify and dry product
5 Crystallization and Filtration Crystallize using petroleum ether or sherwood oil; filter and dry crystals Obtain pure this compound

Research Findings and Industrial Relevance

  • The stepwise addition of (Boc)2O under alkaline aqueous conditions yields high purity Boc-protected amino acids with yields exceeding 90%, demonstrating the method's efficiency and scalability.

  • Microwave-assisted esterification offers a complementary approach for preparing ester derivatives of Boc-protected amino acids, reducing reaction times and hazardous waste, which is beneficial for industrial synthesis.

  • The combination of aqueous-phase Boc protection and microwave-assisted esterification could streamline the production of this compound esters for pharmaceutical and peptide synthesis applications.

Q & A

Q. How can researchers reconcile conflicting reports on this compound’s solubility in aqueous versus organic solvents?

  • Methodological Answer : Replicate solubility tests using USP/Ph.Eur. protocols (e.g., shake-flask method) under controlled pH and temperature. Characterize aggregates via dynamic light scattering (DLS) and compare with computational solubility predictions (e.g., COSMO-RS). Publish raw data to enhance transparency .

Framework Application

How can the PICO framework structure a clinical research question involving this compound as a therapeutic agent?

  • Methodological Answer : Define P opulation (e.g., patients with metabolic disorders), I ntervention (this compound dosage), C omparison (placebo/standard therapy), and O utcome (e.g., biomarker reduction). Incorporate a T imeframe (e.g., 12-week trial) to align with regulatory requirements .

What role does the FINER criteria play in prioritizing research questions about this compound’s mechanism of action?

  • Methodological Answer : Assess F easibility (lab resources), I nterest (therapeutic relevance), N ovelty (gap in protease inhibition studies), E thical compliance (in vitro vs. in vivo models), and R elevance (alignment with NIH priority areas). Use this framework to justify grant proposals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-aza-L-leucine
Reactant of Route 2
Reactant of Route 2
Boc-aza-L-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.